2,5-Bis(4-methylphenyl)thiophene
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Overview
Description
2,5-Bis(4-methylphenyl)thiophene is an organic compound with the molecular formula C18H16S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(4-methylphenyl)thiophene can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst .
Another method involves the Paal-Knorr synthesis, which is a classical method for the formation of thiophenes. This reaction involves the cyclization of 1,4-dicarbonyl compounds with sulfurizing agents such as phosphorus pentasulfide .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for higher yields and cost-effectiveness. The choice of method depends on factors such as availability of starting materials, reaction conditions, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(4-methylphenyl)thiophene undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, facilitated by reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Substitution: Formation of halogenated or nitrated thiophene derivatives.
Scientific Research Applications
2,5-Bis(4-methylphenyl)thiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of organic semiconductors, organic light-emitting diodes (OLEDs), and other electronic materials
Mechanism of Action
The mechanism of action of 2,5-Bis(4-methylphenyl)thiophene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound with a simpler structure.
2,5-Diphenylthiophene: Similar structure but with phenyl groups instead of methylphenyl groups.
2,5-Bis(4-methoxyphenyl)thiophene: Similar structure with methoxy substituents.
Uniqueness
2,5-Bis(4-methylphenyl)thiophene is unique due to its specific substitution pattern, which can influence its electronic properties and reactivity. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics and materials science .
Properties
CAS No. |
82366-98-1 |
---|---|
Molecular Formula |
C18H16S |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
2,5-bis(4-methylphenyl)thiophene |
InChI |
InChI=1S/C18H16S/c1-13-3-7-15(8-4-13)17-11-12-18(19-17)16-9-5-14(2)6-10-16/h3-12H,1-2H3 |
InChI Key |
SHSGWTGEPZLVBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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